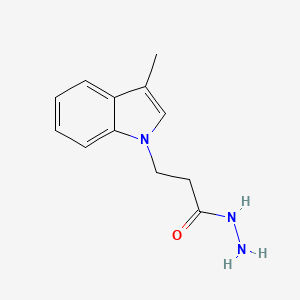
3-(3-methyl-1H-indol-1-yl)propanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Methyl-1H-indol-1-yl)propanehydrazide (3MPH) is an indole alkaloid that has been studied in recent years for its potential therapeutic applications. It is a derivative of the naturally occurring indole alkaloid tryptamine, and has been found to possess a variety of biochemical and physiological effects.
科学研究应用
3-(3-methyl-1H-indol-1-yl)propanehydrazide has been studied for its potential therapeutic applications, particularly in the areas of cancer, inflammation, and neurological disorders. It has been found to possess anti-inflammatory, anti-cancer, and anti-neurodegenerative properties, and has been studied for its potential to treat various diseases and conditions. In addition, 3-(3-methyl-1H-indol-1-yl)propanehydrazide has been studied for its potential use as a psychotropic drug, and has been found to possess psychotropic properties at certain doses.
作用机制
The exact mechanism of action of 3-(3-methyl-1H-indol-1-yl)propanehydrazide is not yet fully understood, however, it is believed to act as an antagonist at certain serotonin and dopamine receptors. It has also been found to interact with certain ion channels and to modulate the activity of certain enzymes, such as nitric oxide synthase.
Biochemical and Physiological Effects
3-(3-methyl-1H-indol-1-yl)propanehydrazide has been found to possess a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-neurodegenerative properties. In addition, it has been found to possess psychotropic properties at certain doses. It has also been found to modulate the activity of certain enzymes, such as nitric oxide synthase, and to interact with certain ion channels.
实验室实验的优点和局限性
The advantages of using 3-(3-methyl-1H-indol-1-yl)propanehydrazide in laboratory experiments include its relatively high yield, its short reaction time, and its ability to act as an antagonist at certain serotonin and dopamine receptors. The main limitation of using 3-(3-methyl-1H-indol-1-yl)propanehydrazide in laboratory experiments is its potential psychotropic effects at certain doses, which can interfere with the results of the experiment.
未来方向
The potential future directions for 3-(3-methyl-1H-indol-1-yl)propanehydrazide include further research into its therapeutic applications, particularly in the areas of cancer, inflammation, and neurological disorders. Additionally, further research into its psychotropic properties and its potential use as a psychotropic drug is warranted. Additionally, further research into its interactions with certain ion channels and its ability to modulate the activity of certain enzymes, such as nitric oxide synthase, is warranted. Finally, further research into its pharmacokinetic and pharmacodynamic properties is needed to better understand its potential therapeutic applications.
合成方法
3-(3-methyl-1H-indol-1-yl)propanehydrazide can be synthesized from tryptamine using a variety of methods, including the reaction of tryptamine with ethyl chloroformate and the reaction of tryptamine with propane-1,3-diol. The reaction of tryptamine with ethyl chloroformate yields 3-(3-methyl-1H-indol-1-yl)propanehydrazide in a single step, while the reaction of tryptamine with propane-1,3-diol yields 3-(3-methyl-1H-indol-1-yl)propanehydrazide in two steps. In both cases, the yield of 3-(3-methyl-1H-indol-1-yl)propanehydrazide is typically high and the reaction can be carried out in a relatively short amount of time.
属性
IUPAC Name |
3-(3-methylindol-1-yl)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-8-15(7-6-12(16)14-13)11-5-3-2-4-10(9)11/h2-5,8H,6-7,13H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDAVXVLDWXJCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)CCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methyl-1H-indol-1-yl)propanehydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride](/img/structure/B6142014.png)


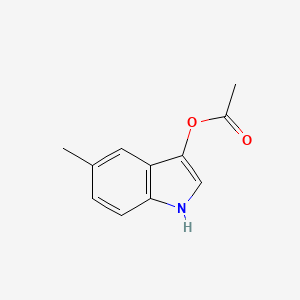
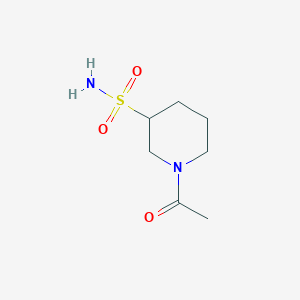
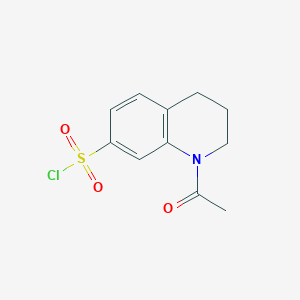
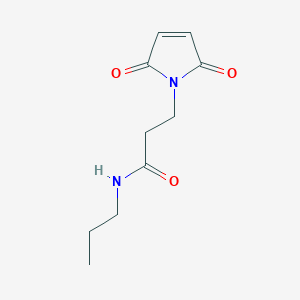
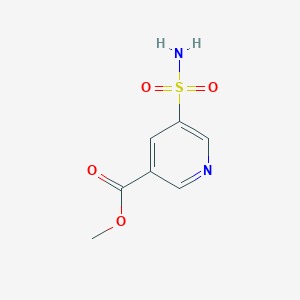
![6-azaspiro[4.5]decan-9-one, trifluoroacetic acid](/img/structure/B6142071.png)
![4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzamide dihydrochloride](/img/structure/B6142082.png)

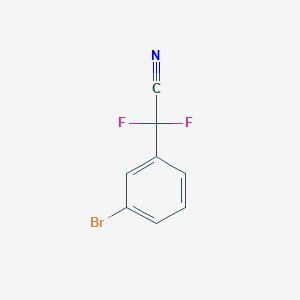
![6-[2-(dimethylamino)ethoxy]pyridine-3-carboxylic acid](/img/structure/B6142110.png)
![1-[2-(aminomethyl)phenoxy]-2-methylpropan-2-ol](/img/structure/B6142111.png)